molecular formula C15H18O3 B15077364 Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cat. No.: B15077364
M. Wt: 246.30 g/mol
InChI Key: JNFPGNWMFOEUMQ-UHFFFAOYSA-N
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Description

Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone is an organic compound that features a cyclohexyl group attached to a methanone moiety, which is further connected to a 2,3-dihydro-benzo(1,4)dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with cyclohexanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as lithium hydride, in a solvent like N,N-dimethylformamide. The reaction mixture is stirred at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-carboxylic acid.

    Reduction: Formation of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

InChI

InChI=1S/C15H18O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h6-7,10-11H,1-5,8-9H2

InChI Key

JNFPGNWMFOEUMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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